molecular formula C15H26O B10753863 (E,Z)-farnesol CAS No. 3879-60-5

(E,Z)-farnesol

Cat. No.: B10753863
CAS No.: 3879-60-5
M. Wt: 222.37 g/mol
InChI Key: CRDAMVZIKSXKFV-GNESMGCMSA-N
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Description

(E,Z)-Farnesol is a naturally occurring sesquiterpene alcohol found in various essential oils, including citronella, neroli, cyclamen, and lemon grass. It is known for its pleasant floral aroma and is widely used in perfumery and cosmetics. The compound exists as a mixture of two geometric isomers, (E)-farnesol and (Z)-farnesol, which differ in the spatial arrangement of their atoms around the double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E,Z)-Farnesol can be synthesized through several methods, including:

    Isomerization of Farnesyl Acetate: This method involves the isomerization of farnesyl acetate using acidic or basic catalysts to yield a mixture of (E)- and (Z)-farnesol.

    Reduction of Farnesyl Chloride: Farnesyl chloride can be reduced using lithium aluminum hydride (LiAlH4) to produce this compound.

    Grignard Reaction: The Grignard reaction of geranyl bromide with ethyl magnesium bromide followed by hydrolysis can also yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as essential oils. The extracted farnesol is then purified using techniques like distillation and chromatography to obtain the desired isomeric mixture.

Chemical Reactions Analysis

Types of Reactions: (E,Z)-Farnesol undergoes various chemical reactions, including:

    Oxidation: Farnesol can be oxidized to farnesal using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of farnesol can yield farnesane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Farnesol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents like thionyl chloride (SOCl2), esterification agents like acetic anhydride (C4H6O3)

Major Products:

    Oxidation: Farnesal

    Reduction: Farnesane

    Substitution: Farnesyl halides, farnesyl esters

Scientific Research Applications

(E,Z)-Farnesol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various sesquiterpenes and other complex organic molecules.

    Biology: Studied for its role in the regulation of cell signaling pathways and its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: Utilized in the formulation of fragrances, cosmetics, and flavoring agents due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of (E,Z)-farnesol involves its interaction with various molecular targets and pathways:

    Cell Signaling: Farnesol is known to modulate the activity of small GTPases, which are involved in cell signaling and regulation of cellular processes.

    Antimicrobial Activity: Farnesol disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Anti-inflammatory Effects: Farnesol inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

    Anticancer Properties: Farnesol induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

(E,Z)-Farnesol can be compared with other similar compounds, such as:

    Geraniol: Another sesquiterpene alcohol with a similar structure but differing in the position of double bonds.

    Nerol: An isomer of geraniol with a different spatial arrangement of atoms.

    Citronellol: A related compound with a similar floral aroma but differing in the presence of a hydroxyl group.

Uniqueness: this compound is unique due to its specific isomeric form, which imparts distinct chemical and biological properties. Its ability to exist as a mixture of (E)- and (Z)-isomers allows for a broader range of applications and interactions compared to its similar counterparts.

Properties

CAS No.

3879-60-5

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9-,15-11+

InChI Key

CRDAMVZIKSXKFV-GNESMGCMSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C/CO)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C

boiling_point

230 to 235 °F at 760 mmHg (NTP, 1992)
110-113 °C
BP: 145-146 °C at 3 mm Hg

Color/Form

Colorless liquid
Slightly yellow liquid

density

0.8846 at 68 °F (NTP, 1992) - Less dense than water;  will float
0.8871 at 20 °C/4 °C
Sp gr: 0.884-0.891
0.884-0.889

melting_point

< 25 °C

physical_description

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992)
Colorless liquid with a delicate floral odor;  [Hawley]
Slightly yellow to colourless liquid;  mild, oily, floral aroma

solubility

Soluble in three volumes of 70% alcohol
SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL
Solubility in alcohol: 1 mL in 1 mL 95% ethanol
Insoluble in water
Insoluble in water;  soluble in oils
soluble (in ethanol)

vapor_pressure

0.0000394 [mmHg]

Origin of Product

United States

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